molecular formula C22H16ClFN2OS B2411396 N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291846-56-4

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2411396
CAS RN: 1291846-56-4
M. Wt: 410.89
InChI Key: WSNFLHALRRVBGY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by the chemical name "CTA018" and has been the subject of several studies investigating its mechanism of action and potential applications in various fields.

Scientific Research Applications

Dearomatising Rearrangements and Cyclisation

Research by Clayden et al. (2004) investigates thiophene-3-carboxamides' dearomatising rearrangements, transforming into pyrrolinones and other derivatives upon treatment with LDA. This study highlights the compound's potential utility in synthesizing complex heterocyclic structures, which could be foundational for developing novel therapeutic agents or materials with unique properties (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Synthesis and Properties of Polyamides

In a study by Hsiao, Yang, and Chen (2000), the synthesis and characterization of new polyamides with flexible main-chain ether linkages are described. These materials exhibit high thermal stability and solubility in polar solvents, suggesting the potential of thiophene derivatives in creating advanced polymers for industrial applications (Hsiao, Yang, & Chen, 2000).

Magnetic Resonance Studies

Hirohashi, Inaba, and Yamamoto (1976) discuss the magnetic resonance properties of thiophene derivatives, providing insights into their electronic structures and the effects of substituents on their magnetic resonance signals. Such studies are crucial for understanding the fundamental properties of these compounds, which could inform their applications in magnetic resonance imaging (MRI) contrast agents or in materials science (Hirohashi, Inaba, & Yamamoto, 1976).

Antimicrobial Activity and Molecular Docking Studies

Talupur, Satheesh, and Chandrasekhar (2021) explore the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamide derivatives. Their work contributes to the ongoing search for new antibacterial and antifungal agents, showcasing the potential of thiophene derivatives in pharmaceutical research (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2OS/c23-19-6-2-1-5-16(19)13-25-22(27)21-20(26-11-3-4-12-26)18(14-28-21)15-7-9-17(24)10-8-15/h1-12,14H,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFLHALRRVBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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